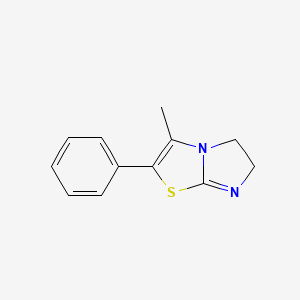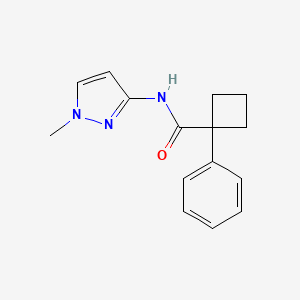
2-phenoxy-N-(2-piperidin-1-yl-5-piperidin-1-ylsulfonylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-phenoxy-N-(2-piperidin-1-yl-5-piperidin-1-ylsulfonylphenyl)acetamide, also known as compound 1, is a synthetic compound that has gained considerable attention in scientific research. It is a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders.
科学的研究の応用
Compound 1 has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 2-phenoxy-N-(2-piperidin-1-yl-5-piperidin-1-ylsulfonylphenyl)acetamide 1 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, 2-phenoxy-N-(2-piperidin-1-yl-5-piperidin-1-ylsulfonylphenyl)acetamide 1 has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, 2-phenoxy-N-(2-piperidin-1-yl-5-piperidin-1-ylsulfonylphenyl)acetamide 1 has been shown to improve cognitive function and reduce neuroinflammation.
作用機序
The mechanism of action of 2-phenoxy-N-(2-piperidin-1-yl-5-piperidin-1-ylsulfonylphenyl)acetamide 1 is not fully understood. However, it is believed to act by inhibiting specific enzymes and signaling pathways that are involved in disease progression. For example, in cancer research, 2-phenoxy-N-(2-piperidin-1-yl-5-piperidin-1-ylsulfonylphenyl)acetamide 1 has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression and cell proliferation. In inflammation research, 2-phenoxy-N-(2-piperidin-1-yl-5-piperidin-1-ylsulfonylphenyl)acetamide 1 has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Compound 1 has been shown to have several biochemical and physiological effects in preclinical studies. In cancer research, it has been shown to induce apoptosis and inhibit angiogenesis, leading to the inhibition of tumor growth. In inflammation research, it has been shown to reduce the production of pro-inflammatory cytokines, leading to a reduction in inflammation. In neurological disorder research, it has been shown to improve cognitive function and reduce neuroinflammation, leading to an improvement in disease symptoms.
実験室実験の利点と制限
Compound 1 has several advantages for lab experiments. It is a synthetic 2-phenoxy-N-(2-piperidin-1-yl-5-piperidin-1-ylsulfonylphenyl)acetamide that can be easily prepared with a high yield. It has also shown promising results in preclinical studies for the treatment of various diseases. However, there are also limitations to using 2-phenoxy-N-(2-piperidin-1-yl-5-piperidin-1-ylsulfonylphenyl)acetamide 1 in lab experiments. It has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known. It may also have off-target effects that need to be carefully evaluated.
将来の方向性
There are several future directions for the research and development of 2-phenoxy-N-(2-piperidin-1-yl-5-piperidin-1-ylsulfonylphenyl)acetamide 1. One direction is to further investigate its therapeutic potential in various diseases, including cancer, inflammation, and neurological disorders. Another direction is to optimize its chemical structure to improve its potency and selectivity. Additionally, more research is needed to fully understand its mechanism of action and potential off-target effects. Finally, clinical trials are needed to evaluate its safety and efficacy in humans.
合成法
The synthesis of 2-phenoxy-N-(2-piperidin-1-yl-5-piperidin-1-ylsulfonylphenyl)acetamide 1 involves several steps, including the preparation of phenoxyacetic acid, the synthesis of 2-(2-aminoethyl) piperidine, and the coupling reaction between phenoxyacetic acid and 2-(2-aminoethyl) piperidine. The final product is purified through column chromatography to obtain a white solid with a high yield.
特性
IUPAC Name |
2-phenoxy-N-(2-piperidin-1-yl-5-piperidin-1-ylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O4S/c28-24(19-31-20-10-4-1-5-11-20)25-22-18-21(32(29,30)27-16-8-3-9-17-27)12-13-23(22)26-14-6-2-7-15-26/h1,4-5,10-13,18H,2-3,6-9,14-17,19H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHFVKPQHDDCEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)N3CCCCC3)NC(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[(3-methoxybenzoyl)amino]ethyl]-1-methyl-6-oxo-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7519053.png)
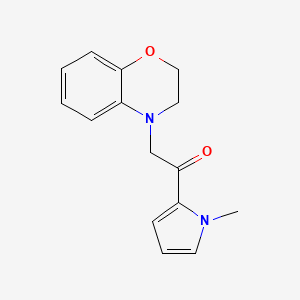
![3-[(2-Imidazol-1-ylpyridin-3-yl)methyl]-1-[(4-methoxyphenyl)methyl]-1-methylurea](/img/structure/B7519064.png)
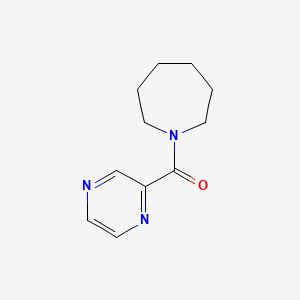
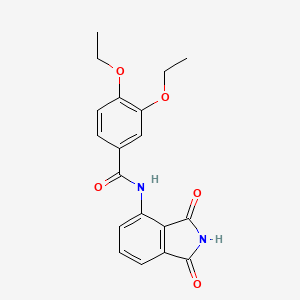
![(6-Bromonaphthalen-2-yl) 2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetate](/img/structure/B7519091.png)
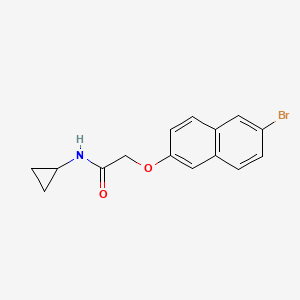
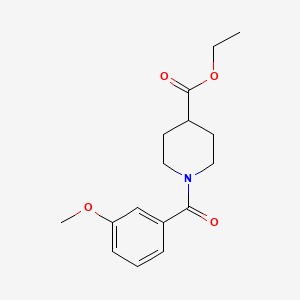
![2-(6-Chloro-3-oxo-2,3-dihydro-4H-benzo[B][1,4]oxazin-4-YL)-N-(prop-2-YN-1-YL)acetamide](/img/structure/B7519132.png)
![4-[[2-(1,3-Benzothiazol-2-yl)phenyl]sulfamoyl]benzoic acid](/img/structure/B7519142.png)
![N-{2-[(methylsulfonyl)amino]ethyl}benzenesulfonamide](/img/structure/B7519147.png)
![3-[2-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-oxoethyl]sulfanyl-4-(3-methoxypropyl)-1H-1,2,4-triazol-5-one](/img/structure/B7519150.png)
